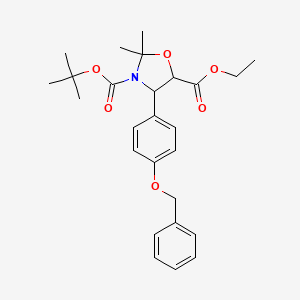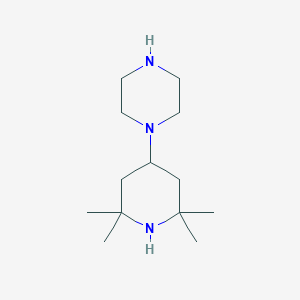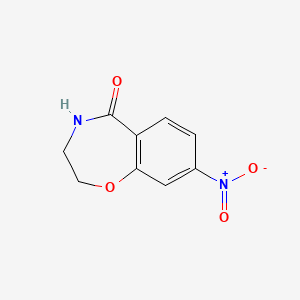
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C13H13F3O and a molecular weight of 242.24 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopentyl group at the 4-position and a trifluoromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with cyclopentyl chloride and trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde may involve large-scale Friedel-Crafts acylation or other proprietary methods developed by chemical manufacturers. These methods are optimized for high yield and purity, often involving advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 4-Cyclopentyl-3-(trifluoromethyl)benzoic acid
Reduction: 4-Cyclopentyl-3-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopentylbenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzaldehyde: Lacks the cyclopentyl group, affecting its steric and electronic properties.
4-Cyclopentyl-3-(trifluoromethyl)benzoic acid: The oxidized form of 4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl and trifluoromethyl groups, which impart distinct steric and electronic effects.
Propriétés
Formule moléculaire |
C13H13F3O |
|---|---|
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
4-cyclopentyl-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)12-7-9(8-17)5-6-11(12)10-3-1-2-4-10/h5-8,10H,1-4H2 |
Clé InChI |
HNHCQDXWRFMYPH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)








![(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13894667.png)


